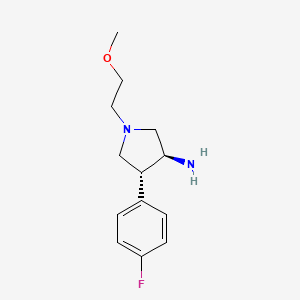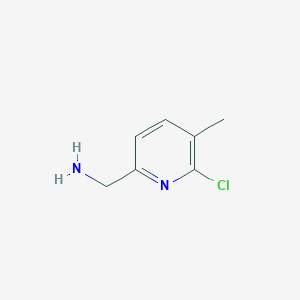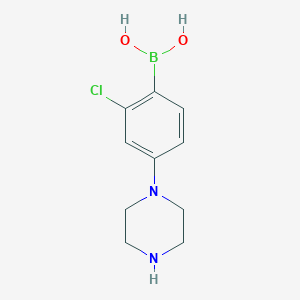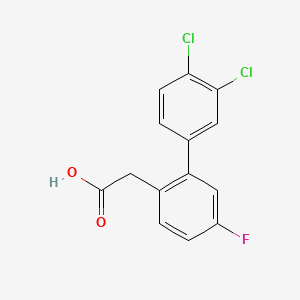
Nickel silver oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel silver oxide is a compound that combines the properties of nickel oxide and silver oxide. It is known for its unique structural, optical, and electronic properties, making it a subject of interest in various scientific and industrial applications. The compound is often synthesized in the form of nanoparticles, which exhibit enhanced characteristics due to their high surface area and quantum effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel silver oxide can be synthesized using various methods, including:
Co-precipitation Method: This involves the reaction of nickel nitrate and silver nitrate in an alkaline medium, often using sodium hydroxide and sodium persulfate as reagents.
Thermal Treatment Method: This method involves the thermal decomposition of a mixture of nickel oxide and silver oxide at high temperatures.
Electrodeposition and Electrochemical Methods: These methods involve the deposition of nickel and silver ions onto a substrate through electrochemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale co-precipitation or thermal treatment processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel silver oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides, which may exhibit different properties.
Reduction: this compound can be reduced to its constituent metal oxides or even to metallic nickel and silver under certain conditions.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various halides or other reactive species can be used to facilitate substitution reactions.
Major Products:
Oxidation: Higher oxides of nickel and silver.
Reduction: Metallic nickel and silver, or lower oxides.
Substitution: Compounds where nickel or silver is replaced by another element.
Wissenschaftliche Forschungsanwendungen
Nickel silver oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Wirkmechanismus
The mechanism by which nickel silver oxide exerts its effects is primarily through its interaction with other molecules and ions. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact. In biological applications, this compound nanoparticles can disrupt microbial cell membranes, leading to cell death. The compound’s electronic properties also enable it to participate in redox reactions, making it useful in various electrochemical applications .
Vergleich Mit ähnlichen Verbindungen
- Nickel oxide
- Silver oxide
- Copper oxide
Nickel silver oxide’s unique combination of properties makes it a versatile and valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
100438-90-2 |
|---|---|
Molekularformel |
AgNiO |
Molekulargewicht |
182.561 g/mol |
IUPAC-Name |
nickel;oxosilver |
InChI |
InChI=1S/Ag.Ni.O |
InChI-Schlüssel |
OFKLXPIYUOJPPI-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ag].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



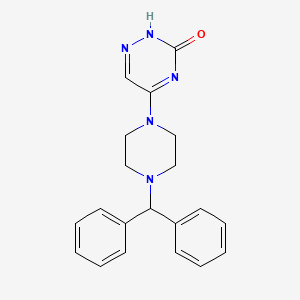
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
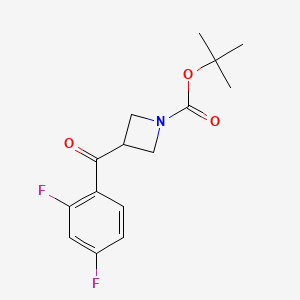
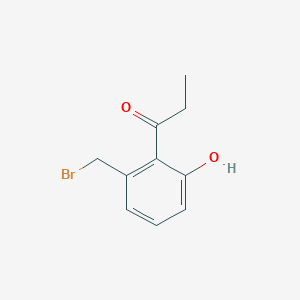
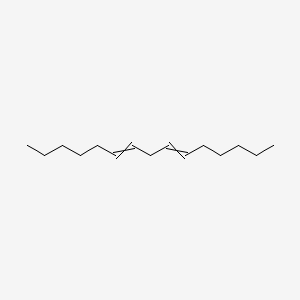
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

